molecular formula C6H14N2O2 B12087555 1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- CAS No. 860173-99-5

1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)-

Cat. No.: B12087555
CAS No.: 860173-99-5
M. Wt: 146.19 g/mol
InChI Key: CALCNVTWOXTNMF-PHDIDXHHSA-N
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Description

1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- is a chiral diamine compound with the molecular formula C6H15N2O2. This compound is known for its unique stereochemistry and is often used in various chemical reactions and applications due to its specific structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- can be synthesized through several methods. One common approach involves the reduction of 1,2-cyclohexanedione using a suitable reducing agent such as sodium borohydride in the presence of a chiral catalyst to ensure the desired stereochemistry .

Industrial Production Methods

In industrial settings, the production of 1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- often involves the use of large-scale reduction processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclohexanediamine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, forming complexes with metal ions and facilitating various catalytic processes. Its hydroxyl and amine groups allow it to participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    trans-1,2-Cyclohexanediamine: A stereoisomer with different spatial arrangement of the amine groups.

    N,N′-Dimethylcyclohexane-1,2-diamine: A derivative with methyl groups attached to the nitrogen atoms.

    1,2-Cyclohexanediamine, N1,N1-dimethyl-, (1S,2R)-: Another stereoisomer with different stereochemistry.

Uniqueness

1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- is unique due to its specific (1R,2R) stereochemistry, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the stereochemistry of the ligand can significantly influence the outcome of the reaction .

Properties

CAS No.

860173-99-5

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

N-[(1R,2R)-2-(hydroxyamino)cyclohexyl]hydroxylamine

InChI

InChI=1S/C6H14N2O2/c9-7-5-3-1-2-4-6(5)8-10/h5-10H,1-4H2/t5-,6-/m1/s1

InChI Key

CALCNVTWOXTNMF-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NO)NO

Canonical SMILES

C1CCC(C(C1)NO)NO

Origin of Product

United States

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